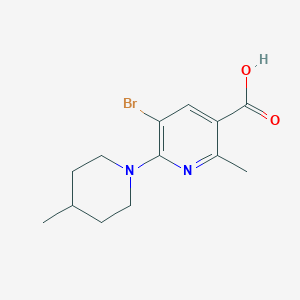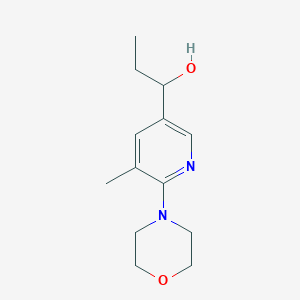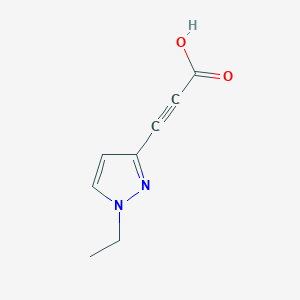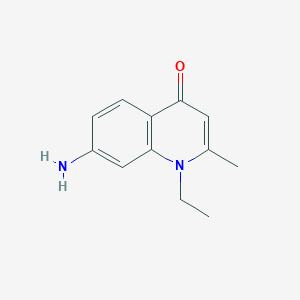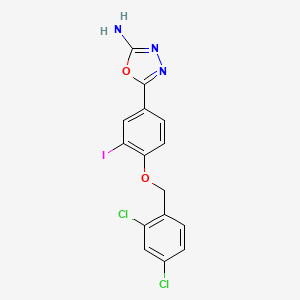
5-(4-((2,4-Dichlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-((2,4-Dichlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine is a complex organic compound that features a unique combination of functional groups, including dichlorobenzyl, iodophenyl, and oxadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((2,4-Dichlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 2,4-Dichlorobenzyl chloride: This can be achieved by the chlorination of 2,4-dichlorotoluene using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Preparation of 2,4-Dichlorobenzyl alcohol: The 2,4-dichlorobenzyl chloride is then reacted with sodium hydroxide to form 2,4-dichlorobenzyl alcohol.
Synthesis of 2,4-Dichlorobenzyl ether: The 2,4-dichlorobenzyl alcohol is reacted with 3-iodophenol in the presence of a base such as potassium carbonate to form 2,4-dichlorobenzyl ether.
Formation of Oxadiazole Ring: The final step involves the cyclization of the intermediate with hydrazine hydrate and carbon disulfide to form the 1,3,4-oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(4-((2,4-Dichlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The dichlorobenzyl and iodophenyl groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization and Ring-Opening: The oxadiazole ring can undergo cyclization and ring-opening reactions, leading to the formation of new heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidation states of the compound.
Scientific Research Applications
5-(4-((2,4-Dichlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(4-((2,4-Dichlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The dichlorobenzyl and iodophenyl groups can interact with biological macromolecules, leading to the inhibition of key enzymes or receptors. The oxadiazole ring can also contribute to the compound’s biological activity by stabilizing its interaction with the target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorobenzyl)oxy benzaldehyde
- 4-((2,4-Dichlorobenzyl)oxy)phenylamine
- 2,4-Dichlorobenzyl chloride
Uniqueness
What sets 5-(4-((2,4-Dichlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine apart from similar compounds is the presence of the iodophenyl group and the oxadiazole ring. These functional groups confer unique chemical and biological properties, making the compound a valuable candidate for further research and development.
Properties
Molecular Formula |
C15H10Cl2IN3O2 |
|---|---|
Molecular Weight |
462.1 g/mol |
IUPAC Name |
5-[4-[(2,4-dichlorophenyl)methoxy]-3-iodophenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C15H10Cl2IN3O2/c16-10-3-1-9(11(17)6-10)7-22-13-4-2-8(5-12(13)18)14-20-21-15(19)23-14/h1-6H,7H2,(H2,19,21) |
InChI Key |
PBXJVNYOVLHNIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN=C(O2)N)I)OCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


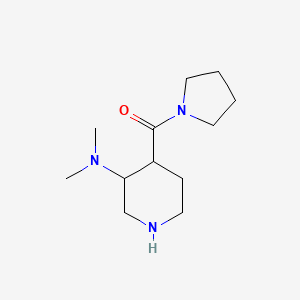

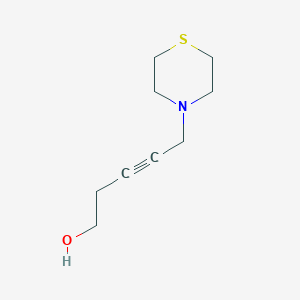
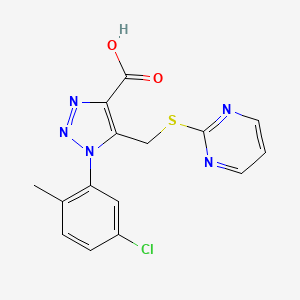
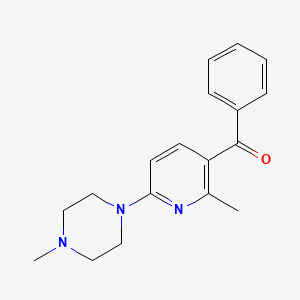
![6-Methyl-3-(3-methylbenzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11793201.png)


